molecular formula C12H22Cl2N2O3 B11930727 Pirbuterol hydrochloride, (R)- CAS No. 2514734-82-6

Pirbuterol hydrochloride, (R)-

Cat. No.: B11930727
CAS No.: 2514734-82-6
M. Wt: 313.22 g/mol
InChI Key: XIDFCZTVVCWBGN-NVJADKKVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing pirbuterol hydrochloride involves the reaction of 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde with methyltriphenylphosphonium bromide and sodium hydroxide in toluene . This reaction yields 2-phenyl-6-vinyl-4H-1,3-dioxino[5,4-b]pyridine, which is further processed to obtain pirbuterol hydrochloride.

Industrial Production Methods

Industrial production methods for pirbuterol hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Pirbuterol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can affect the nitrogen-containing functional groups.

    Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pirbuterol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study beta-2 adrenergic receptor interactions.

    Biology: Research on its effects on bronchial smooth muscle and mast cells provides insights into respiratory physiology.

    Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating asthma and other respiratory conditions.

    Industry: The compound is used in the development of inhalation devices and formulations for asthma treatment.

Mechanism of Action

Pirbuterol hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.

    Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects.

    Terbutaline: A beta-2 adrenergic agonist with a longer duration of action compared to pirbuterol.

Uniqueness

Pirbuterol hydrochloride is unique in its preferential effect on beta-2 adrenergic receptors compared to isoproterenol . This selectivity makes it particularly effective in targeting bronchial smooth muscle without significantly affecting the heart, where beta-1 adrenergic receptors are more prevalent.

Properties

CAS No.

2514734-82-6

Molecular Formula

C12H22Cl2N2O3

Molecular Weight

313.22 g/mol

IUPAC Name

6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride

InChI

InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1

InChI Key

XIDFCZTVVCWBGN-NVJADKKVSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl

Origin of Product

United States

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